H-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH

Catalog No.
S13976755
CAS No.
M.F
C78H135N21O26S
M. Wt
1815.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-...

Product Name

H-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C78H135N21O26S

Molecular Weight

1815.1 g/mol

InChI

InChI=1S/C78H135N21O26S/c1-17-41(13)63(75(121)86-33-54(104)88-47(27-36(3)4)69(115)91-46(24-26-126-16)68(114)95-59(37(5)6)73(119)84-30-52(102)82-31-56(106)94-61(39(9)10)76(122)97-62(40(11)12)78(124)125)99-77(123)64(42(14)18-2)98-65(111)43(15)87-53(103)32-83-67(113)45(21-19-20-25-79)90-70(116)48(28-51(81)101)93-72(118)50(35-100)89-55(105)34-85-74(120)60(38(7)8)96-71(117)49(29-58(109)110)92-66(112)44(80)22-23-57(107)108/h36-50,59-64,100H,17-35,79-80H2,1-16H3,(H2,81,101)(H,82,102)(H,83,113)(H,84,119)(H,85,120)(H,86,121)(H,87,103)(H,88,104)(H,89,105)(H,90,116)(H,91,115)(H,92,112)(H,93,118)(H,94,106)(H,95,114)(H,96,117)(H,97,122)(H,98,111)(H,99,123)(H,107,108)(H,109,110)(H,124,125)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,59-,60-,61-,62-,63-,64-/m0/s1

InChI Key

SNDBGIUFIUNMRL-QJVHQGLPSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N

The compound H-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH is a synthetic peptide composed of 18 amino acids. It features a sequence that includes glutamic acid (Glu), aspartic acid (Asp), valine (Val), glycine (Gly), serine (Ser), asparagine (Asn), lysine (Lys), alanine (Ala), isoleucine (Ile), leucine (Leu), and methionine (Met). The peptide is characterized by its hydrophilic and hydrophobic regions, which may influence its biological interactions and stability in physiological environments.

, including:

  • Hydrolysis: The peptide bond can be hydrolyzed in the presence of water, leading to the release of individual amino acids.
  • Oxidation: Certain amino acids, such as methionine and cysteine, can undergo oxidation, potentially affecting the peptide's structure and function.
  • Acylation: The amino groups of lysine or the carboxyl groups of acidic residues can participate in acylation reactions, altering the peptide's properties.

Peptides similar to H-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH often exhibit various biological activities:

  • Neurotransmission: Some peptides play roles in signaling pathways within the nervous system.
  • Antimicrobial Activity: Certain sequences may demonstrate antimicrobial properties, contributing to immune defense mechanisms.
  • Cell Signaling: Peptides can act as signaling molecules that modulate cellular processes such as growth, differentiation, and apoptosis.

The synthesis of H-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH typically involves:

  • Solid-phase peptide synthesis: This method allows for the stepwise assembly of amino acids on a solid support, facilitating purification and characterization.
  • Liquid-phase synthesis: Involves synthesizing peptides in solution, which may be advantageous for larger or more complex sequences.

The applications of H-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH include:

  • Pharmaceuticals: Used in drug development for conditions such as neurodegenerative diseases or infections.
  • Biotechnology: Employed in research to study protein interactions and cellular responses.
  • Cosmetics: Incorporated into formulations for skin care products due to potential anti-aging effects.

Studies on interactions involving H-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH focus on:

  • Receptor Binding: Investigating how the peptide interacts with specific receptors to elicit biological responses.
  • Protein Interactions: Understanding how this peptide may influence or be influenced by other proteins within biological systems.

Several peptides share structural or functional similarities with H-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH. Here are a few notable examples:

Compound NameSequenceUnique Features
Peptide YYH-Ile-Lys-Pro...Involved in appetite regulation.
BombesinH-Pyr-Qln-Arg...Known for its role in gastrointestinal hormone release.
Fibrinopeptide BpGlu-Gly...Plays a role in blood coagulation.
GastrinH-Ala-Pro...Stimulates gastric acid secretion.

Uniqueness

H-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH is unique due to its specific combination of hydrophilic and hydrophobic residues, which may influence its stability and interaction profiles compared to other peptides. Its potential applications in pharmaceuticals and biotechnology further highlight its significance in research and development contexts.

XLogP3

-7.6

Hydrogen Bond Acceptor Count

29

Hydrogen Bond Donor Count

25

Exact Mass

1813.9607847 g/mol

Monoisotopic Mass

1813.9607847 g/mol

Heavy Atom Count

126

Dates

Modify: 2024-08-10

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